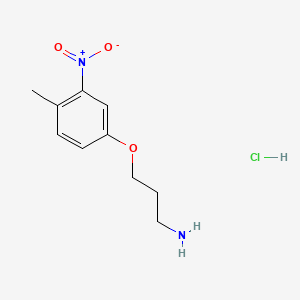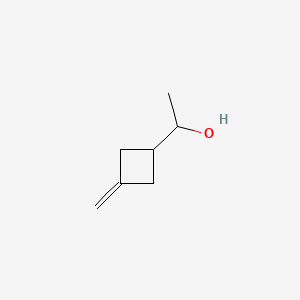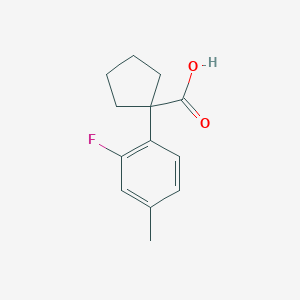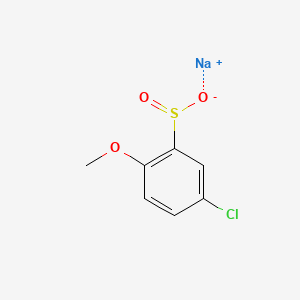
Sodium 5-chloro-2-methoxybenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-2-methoxybenzenesulfinate is an organosulfur compound with the molecular formula C7H6ClNaO3S. It is a sodium salt derivative of 5-chloro-2-methoxybenzenesulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-2-methoxybenzenesulfinate typically involves the sulfonation of 5-chloro-2-methoxyaniline followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled. The product is then purified through crystallization or other separation techniques to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chloro-2-methoxybenzenesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 5-chloro-2-methoxybenzenesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-chloro-2-methoxybenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfinic group can undergo oxidation, reduction, or substitution, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its reactive sulfinic group .
Comparison with Similar Compounds
- Sodium 5-chloro-2-methoxybenzenesulfonate
- Sodium 5-chloro-2-methoxybenzenesulfonamide
- Sodium 5-chloro-2-methoxybenzenesulfoxide
Comparison: Sodium 5-chloro-2-methoxybenzenesulfinate is unique due to its sulfinic group, which provides distinct reactivity compared to sulfonates, sulfonamides, and sulfoxides. While sulfonates are more stable and less reactive, sulfinates like this compound are more versatile in synthetic applications due to their ability to participate in a wider range of chemical reactions .
Properties
Molecular Formula |
C7H6ClNaO3S |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
sodium;5-chloro-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-11-6-3-2-5(8)4-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
PFNJOTNSYFHZDZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



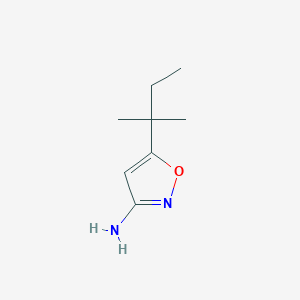
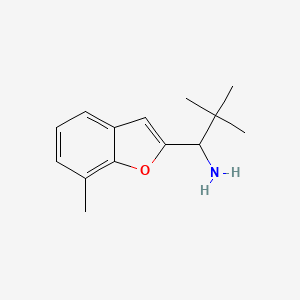
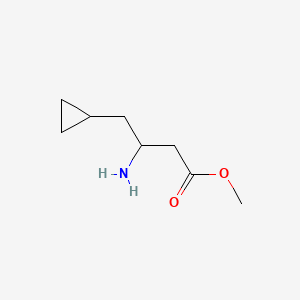
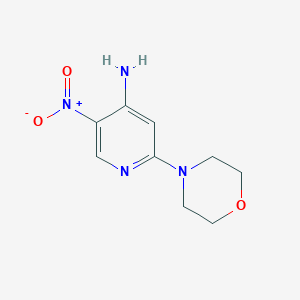
![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)

